molecular formula C15H10BrNO B112750 2-(4-bromophenyl)-1H-indole-3-carbaldehyde CAS No. 54031-95-7

2-(4-bromophenyl)-1H-indole-3-carbaldehyde

Cat. No. B112750
CAS RN: 54031-95-7
M. Wt: 300.15 g/mol
InChI Key: FEIAOCBFWHOZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research.



Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism.



Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions.


Scientific Research Applications

1. Antimicrobial and Antiproliferative Agents

  • Summary of Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which contains a 4-bromophenyl group similar to the one in “2-(4-bromophenyl)-1H-indole-3-carbaldehyde”, has been synthesized and studied for its antimicrobial and anticancer activities .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Synthesis of Secondary Heterocyclic Alcohol

  • Summary of Application : The compound (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, which contains a 4-bromophenyl group similar to the one in “2-(4-bromophenyl)-1H-indole-3-carbaldehyde”, has been synthesized .
  • Methods of Application : This compound has been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
  • Results or Outcomes : The synthesized compounds were characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis and HRMS spectrometry .

3. Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

  • Summary of Application : The compound 4-Bromophenethyl alcohol, which contains a 4-bromophenyl group similar to the one in “2-(4-bromophenyl)-1H-indole-3-carbaldehyde”, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The synthesized compound was likely characterized and evaluated for its properties, but the specific results or outcomes were not detailed in the source .

4. Antimicrobial and Antiproliferative Agents

  • Summary of Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which contains a 4-bromophenyl group similar to the one in “2-(4-bromophenyl)-1H-indole-3-carbaldehyde”, has been synthesized and studied for its antimicrobial and anticancer activities .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

5. Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

  • Summary of Application : The compound 4-Bromophenethyl alcohol, which contains a 4-bromophenyl group similar to the one in “2-(4-bromophenyl)-1H-indole-3-carbaldehyde”, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The synthesized compound was likely characterized and evaluated for its properties, but the specific results or outcomes were not detailed in the source .

6. Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

  • Summary of Application : Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which contain a 4-bromophenyl group similar to the one in "2-(4-bromophenyl)-1H-indole-3-carbaldehyde" .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Safety And Hazards

This involves understanding the potential risks associated with handling or using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

Future directions could involve potential applications or areas of research for the compound. This could include its use in the development of new drugs, materials, or technologies.


properties

IUPAC Name

2-(4-bromophenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIAOCBFWHOZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenyl)-1H-indole-3-carbaldehyde
Reactant of Route 4
2-(4-bromophenyl)-1H-indole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenyl)-1H-indole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenyl)-1H-indole-3-carbaldehyde

Citations

For This Compound
5
Citations
M Bakherad, A Keivanloo, Z Bakherad… - Journal of the …, 2019 - Wiley Online Library
Magnetized water (MW) is used as a green and new solvent‐promoting medium for the one‐pot, three‐component synthesis of novel 1,2,3‐triazole‐linked indoles catalyzed by copper …
Number of citations: 10 onlinelibrary.wiley.com
S Naureen, S Noreen, A Nazeer, M Ashraf… - Medicinal Chemistry …, 2015 - Springer
A series of new trisubstituted imidazoles-3-(4,5-diaryl-1H-imidazol-2-yl)-2-phenyl-1H-indole derivatives (2a–2u) were synthesized and evaluated for their α-glucosidase inhibition. The …
Number of citations: 29 link.springer.com
Z Bakherad, M Safavi, A Fassihi… - Chemistry & …, 2019 - Wiley Online Library
In this work, two novel series of indole‐thiosemicarbazone derivatives were designed, synthesized, and evaluated for their cytotoxic activity against MCF‐7, A‐549, and Hep‐G2 cell …
Number of citations: 13 onlinelibrary.wiley.com
Z Bakherad, M Safavi, A Fassihi… - Research on Chemical …, 2019 - Springer
Based on the structural elements of bioactive 3-substituted indoles, a new series of indole–thiosemicarbazone hybrid derivatives were designed, synthesized, and well-characterized …
Number of citations: 40 link.springer.com
Z Bakherad, M Safavi, S Sepehri, A Fassihi… - Research on Chemical …, 2019 - Springer
A series of novel imidazopyridine derivatives of indole has been synthesized. All the synthesized derivatives were evaluated for their antiproliferative activity against A-549, T-47D, Hep-…
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.